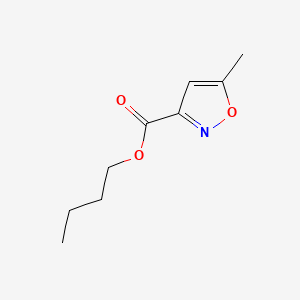

Butyl 5-methylisoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 5-methylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methylisoxazole-3-carboxylic acid with butanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction yields this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions ensures efficient production. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl 5-methylisoxazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-methylisoxazole-3-carboxylate

- Ethyl 5-methylisoxazole-3-carboxylate

- Propyl 5-methylisoxazole-3-carboxylate

Uniqueness

Butyl 5-methylisoxazole-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl ester may exhibit different pharmacokinetic properties and interactions with biological targets .

Biological Activity

Butyl 5-methylisoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its potential applications.

This compound is an ester derived from 5-methylisoxazole-3-carboxylic acid and butanol. The synthesis typically involves the cyclization of appropriate precursors, often utilizing dehydrating agents like sulfuric acid for esterification. Recent advancements in synthetic methods include microwave-assisted synthesis and continuous flow reactors, which enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that isoxazole derivatives, including this compound, significantly inhibited the growth of various pathogens, including Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) for effective antimicrobial action was found to be in the range of 0.125–0.25 mg/mL, showcasing its potential as a therapeutic agent against biofilm-forming bacteria .

Anticancer Effects

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. The compound interacts with specific molecular targets, influencing pathways associated with cell proliferation and apoptosis. Its mechanism of action may involve the inhibition of tumor growth through modulation of enzyme activity or receptor interactions .

The biological activity of this compound can be attributed to its structural features. The isoxazole ring allows for hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity to target sites. This interaction can lead to the inhibition or activation of various cellular pathways, contributing to its observed biological effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the impact of this compound on biofilm formation by Staphylococcus aureus. Results indicated a reduction in biofilm mass by over 90% at concentrations as low as 0.25 mg/mL. The compound exhibited low cytotoxicity towards fibroblast cells, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 2: Anticancer Activity

In an experimental model assessing the anticancer properties of isoxazole derivatives, this compound demonstrated significant inhibition of cancer cell lines. The study highlighted its ability to induce apoptosis and suppress cell proliferation, marking it as a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Cytotoxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Methyl 5-methylisoxazole-3-carboxylate | Moderate | Low | Moderate |

| Ethyl 5-methylisoxazole-3-carboxylate | Low | Moderate | High |

This table illustrates the unique position of this compound among its analogs, particularly in terms of its favorable balance between antimicrobial efficacy and low cytotoxicity.

Properties

CAS No. |

85168-94-1 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

butyl 5-methyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-3-4-5-12-9(11)8-6-7(2)13-10-8/h6H,3-5H2,1-2H3 |

InChI Key |

KJWXLOFPERELSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=NOC(=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.